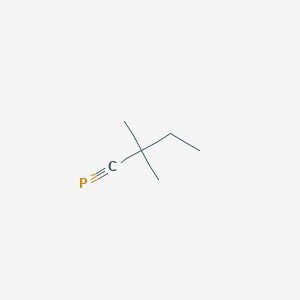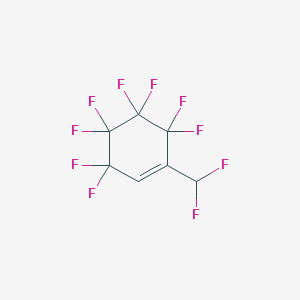
1,1,3,3,4-Pentafluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3,4-Pentafluorobutane is a fluorinated hydrocarbon with the molecular formula C₄H₅F₅. It is a member of the hydrofluorocarbon (HFC) family, which are compounds that contain hydrogen, fluorine, and carbon atoms. These compounds are known for their stability and low reactivity, making them useful in various industrial applications. This compound is particularly noted for its use as a blowing agent in the production of polyurethane foams and as a solvent in degreasing applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
1,1,3,3,4-Pentafluorobutane can be synthesized through the fluorination of 1,1,3,3,4-pentachlorobutane using hydrogen fluoride (HF) in the presence of a liquid-phase fluorination catalyst. The reaction typically occurs in a liquid-phase fluorination reactor with both low-temperature and high-temperature reaction zones. The reaction conditions include:
Molar ratio of HF to 1,1,3,3,4-pentachlorobutane: 6-15:1
Reaction pressure: 1.0-1.5 MPa
Low-temperature reaction zone temperature: 60-90°C
High-temperature reaction zone temperature: 90-140°C
Catalysts: Antimony pentachloride or tin tetrachloride.
Industrial Production Methods:
The industrial production of this compound follows a similar process to the synthetic route described above. The use of a liquid-phase fluorination reactor allows for efficient production, with the reaction conditions optimized to maximize yield and minimize by-products. The process involves the continuous feeding of 1,1,3,3,4-pentachlorobutane and HF into the reactor, with the product being separated and purified through distillation .
Análisis De Reacciones Químicas
Types of Reactions:
1,1,3,3,4-Pentafluorobutane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can include:
Nucleophilic substitution: Where a nucleophile replaces one of the fluorine atoms.
Electrophilic substitution: Where an electrophile replaces one of the hydrogen atoms.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH), typically under basic conditions.
Electrophilic substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid), typically under acidic conditions.
Major Products:
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can produce 1,1,3,3,4-tetrafluorobutane, while electrophilic substitution with chlorine can produce 1,1,3,3,4-pentafluorochlorobutane .
Aplicaciones Científicas De Investigación
1,1,3,3,4-Pentafluorobutane has several scientific research applications, including:
Chemistry: Used as a solvent in various chemical reactions due to its stability and low reactivity.
Biology: Employed in the study of biological membranes and proteins, as it can interact with hydrophobic regions.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Widely used as a blowing agent in the production of rigid polyurethane foams, which are used for insulation purposes. .
Comparación Con Compuestos Similares
Similar Compounds:
1,1,1,3,3-Pentafluorobutane (R365mfc): Another fluorinated hydrocarbon with similar applications in the production of polyurethane foams and as a solvent.
1,1,1,2,3,3,3-Heptafluoropropane (R227ea): Used in combination with 1,1,1,3,3-Pentafluorobutane in the production of liquid foaming agents.
1,1,1,2-Tetrafluoroethane (R134a): Commonly used as a refrigerant and in the production of foams.
Uniqueness:
1,1,3,3,4-Pentafluorobutane is unique due to its specific fluorination pattern, which imparts distinct physical and chemical properties. Its stability, low reactivity, and ability to interact with hydrophobic regions make it particularly useful in applications where minimal chemical interaction is desired. Additionally, its use as a blowing agent in the production of rigid polyurethane foams highlights its importance in the insulation industry .
Propiedades
| 119450-76-9 | |
Fórmula molecular |
C4H5F5 |
Peso molecular |
148.07 g/mol |
Nombre IUPAC |
1,1,3,3,4-pentafluorobutane |
InChI |
InChI=1S/C4H5F5/c5-2-4(8,9)1-3(6)7/h3H,1-2H2 |
Clave InChI |
DEEBFTHNPFJLLH-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)F)C(CF)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)
![5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B14308960.png)
![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid](/img/structure/B14309007.png)


